REACTION_CXSMILES
|
Br[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14](O)=[CH:15][C:16](=[O:18])[CH3:17])=[CH:7]2.O.C([O-])(=O)C.[Na+].C([O-])(=O)C.[Na+].[H][H]>O.[Pd].CO>[CH3:13][O:12][C:11]1[CH:2]=[C:3]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[C:6]([CH2:14][CH2:15][C:16](=[O:18])[CH3:17])[CH:5]=[CH:4]2 |f:1.2.3,4.5|
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Name
|
4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one
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Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1OC)C(=CC(C)=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.0019 mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for one hour at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The hydrogenator is washed with nitrogen in order
|
Type
|
ADDITION
|
Details
|
hydrogen is introduced at the pressure of 2 atmospheres
|
Type
|
CUSTOM
|
Details
|
The temperature of reaction
|
Type
|
WASH
|
Details
|
the hydrogenator is washed with nitrogen
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved into 130 ml of isopropanol and 30 ml of N,N-dimethylformamide
|
Type
|
ADDITION
|
Details
|
the solution is added with 45 ml of water and 17.6 g of sodium bisulfite obtaining a suspension that
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
The obtained solid is washed with 75 ml of methanol
|
Type
|
STIRRING
|
Details
|
under stirring at room temperature for three hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The suspension is then filtered
|
Type
|
WASH
|
Details
|
the solid is washed with water until neutrality
|
Type
|
CUSTOM
|
Details
|
dried in oven under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |